2,4-Hexadienoic acid, 6-(2-aminophenyl)-2-hydroxy-6-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Hexadienoic acid, 6-(2-aminophenyl)-2-hydroxy-6-oxo- is a complex organic compound characterized by its unique structure, which includes a hexadienoic acid backbone with an aminophenyl group and a hydroxy-oxo functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Hexadienoic acid, 6-(2-aminophenyl)-2-hydroxy-6-oxo- can be achieved through several methods. One common approach involves the Knoevenagel reaction, where 5-aryl-2,3-dihydrofuran-2,3-diones react with ethyl cyanoacetate or malonodinitrile to yield 2-substituted 6-aryl-3,4-dihydroxy-6-oxo-2,4-hexadienoic acid esters or amides . The reaction conditions typically include a base catalyst and an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,4-Hexadienoic acid, 6-(2-aminophenyl)-2-hydroxy-6-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2,4-Hexadienoic acid, 6-(2-aminophenyl)-2-hydroxy-6-oxo- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s biological activity makes it a candidate for studies in enzyme inhibition and protein interactions.
Industry: Used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 2,4-Hexadienoic acid, 6-(2-aminophenyl)-2-hydroxy-6-oxo- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminophenyl group can interact with active sites of enzymes, potentially inhibiting their activity. The hydroxy-oxo functional group may participate in hydrogen bonding and other interactions that influence the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2,4-Hexadienoic acid: A simpler analog without the aminophenyl and hydroxy-oxo groups.
6-Aryl-3,4-dihydroxy-6-oxo-2,4-hexadienoic acid esters: Compounds with similar backbones but different substituents.
Uniqueness
2,4-Hexadienoic acid, 6-(2-aminophenyl)-2-hydroxy-6-oxo- is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both an aminophenyl group and a hydroxy-oxo group allows for diverse chemical interactions and biological activities.
Properties
CAS No. |
171368-63-1 |
---|---|
Molecular Formula |
C12H11NO4 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
6-(2-aminophenyl)-6-hydroxy-2-oxohexa-3,5-dienoic acid |
InChI |
InChI=1S/C12H11NO4/c13-9-5-2-1-4-8(9)10(14)6-3-7-11(15)12(16)17/h1-7,14H,13H2,(H,16,17) |
InChI Key |
OHOFWYOLTJXLET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=CC=CC(=O)C(=O)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.